molecular formula C16H18O3S2 B14201935 4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL CAS No. 828921-97-7

4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL

Cat. No.: B14201935
CAS No.: 828921-97-7
M. Wt: 322.4 g/mol
InChI Key: VUSXUSSUZUPISJ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL is an organic compound that features both sulfonyl and sulfanyl functional groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the butanol backbone: Starting with butanol, the hydroxyl group is protected to prevent unwanted reactions.

    Introduction of the phenylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the butanol backbone.

    Sulfonylation: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as distillation and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to sulfides.

    Substitution: Formation of new sulfanyl derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutan-2-ol: Lacks the sulfonyl and sulfanyl groups, making it less reactive in certain chemical reactions.

    Benzenesulfonyl chloride: Contains only the sulfonyl group and is used primarily as a sulfonylating agent.

    Phenylsulfanylbutane: Contains the sulfanyl group but lacks the sulfonyl group.

Uniqueness

4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

828921-97-7

Molecular Formula

C16H18O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-1-phenylsulfanylbutan-2-ol

InChI

InChI=1S/C16H18O3S2/c17-14(13-20-15-7-3-1-4-8-15)11-12-21(18,19)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2

InChI Key

VUSXUSSUZUPISJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(CCS(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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